4-(1H-Pyrazol-4-YL)piperidine hydrochloride
Description
4-(1H-Pyrazol-4-yl)piperidine hydrochloride (CAS 690261-96-2) is a piperidine derivative substituted at the 4-position with a pyrazole ring. Its molecular formula is C₈H₁₄ClN₃, with a molecular weight of 187.67 g/mol . The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability compared to the free base form (CAS 690261-90-6) .
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-3-9-4-2-7(1)8-5-10-11-6-8;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHYQVBWYQCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696890 | |
| Record name | 4-(1H-Pyrazol-4-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-96-2 | |
| Record name | 4-(1H-Pyrazol-4-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-4-YL)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1H-pyrazole-4-carboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The final product is typically purified through crystallization or recrystallization processes.
Chemical Reactions Analysis
Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the C-3 and C-5 positions due to resonance stabilization of intermediates.
Key Examples
-
Mechanism : Piperidine acts as a base, deprotonating the pyrazole to enhance nucleophilicity at C-4. Alkylation proceeds via an SN2 pathway .
Oxidation
The pyrazole ring resists oxidation under mild conditions. Strong oxidants like KMnO₄ selectively target the piperidine ring:
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole’s C=N bonds:
Cyclization Reactions
Under acidic conditions, intramolecular cyclization forms fused bicyclic structures:
| Starting Material | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 4-(1H-Pyrazol-4-yl)piperidine | HCl, reflux | Pyrazolo[1,5-a]piperidine | Kinase inhibitor intermediates |
Metal Complexation
The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Pd²⁺) to form stable complexes:
Ring-Opening Reactions
Under strong acidic or basic conditions, the piperidine ring undergoes cleavage:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| 6M HCl, 100°C | Linear amine derivative | Acid-catalyzed hydrolysis | |
| NaNH₂, DMSO | Pyrazole-thiol intermediate | Base-induced β-elimination |
Acylation and Alkylation
The piperidine’s secondary amine reacts with acyl chlorides or alkyl halides:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative | 88% | |
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperidine analog | 76% |
Regioselective Functionalization
Regioselectivity in pyrazole substitution is influenced by steric and electronic factors:
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including 4-(1H-Pyrazol-4-YL)piperidine hydrochloride. Research indicates that compounds containing the pyrazole moiety exhibit selective cytotoxicity against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that pyrazole derivatives can inhibit MMP-9 activity, which is crucial for cancer cell invasion and metastasis .
-
Case Studies :
- A study demonstrated that pyrazole-based compounds significantly inhibited the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1), with varying effects on cell invasion and migration .
- Another investigation into asymmetric MACs fused with 1-aryl-1H-pyrazole showed promising in vitro and in vivo antitumor activity, suggesting that these compounds could serve as lead candidates for further development .
Neurological Disorders
The compound has been studied for its potential applications in treating neurological disorders. Specifically, it has been linked to the modulation of pathways involved in cognitive function.
- Therapeutic Potential : Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by pyrazole derivatives has been proposed as a mechanism to ameliorate conditions such as Alzheimer's disease and mild cognitive impairment .
- Research Findings : The inhibition of this enzyme may help regulate glucocorticoid levels, which are implicated in neurodegenerative processes. This suggests that this compound could be beneficial in managing stress-related cognitive decline.
Cardiovascular Health
Research indicates that pyrazole derivatives may play a role in cardiovascular health through their effects on metabolic pathways.
- Metabolic Syndrome : The compound has shown potential in treating metabolic syndrome components, including insulin resistance and hypertension, which are risk factors for cardiovascular diseases .
- Experimental Evidence : Studies involving animal models have suggested that inhibition of 11β-HSD1 can enhance revascularization processes following ischemic events, indicating a therapeutic avenue for myocardial infarction treatment .
Pharmacological Studies
Pharmacological studies have focused on the binding affinity and biological activity of pyrazole derivatives.
- Binding Studies : Computational modeling and binding affinity assays have revealed distinct binding modes for pyrazole-based compounds compared to other structural analogs. This specificity may lead to the development of targeted therapies with reduced side effects .
- Cellular Assays : In vitro assays have demonstrated that certain derivatives can selectively inhibit cancer cell proliferation without affecting normal cells, highlighting their therapeutic potential while minimizing toxicity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-4-YL)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-(1H-pyrazol-4-yl)piperidine hydrochloride and related piperidine derivatives:
Structural and Functional Differences
Heterocyclic Substituents: The pyrazole in 4-(1H-pyrazol-4-yl)piperidine (pKa ~2.5 for pyrazole N-H) offers hydrogen-bonding capability distinct from triazole derivatives (e.g., 1235440-58-0), which exhibit stronger π-π interactions due to the phenyl group . Methyl-substituted pyrazole (2702587-75-3) increases lipophilicity (clogP ≈1.2 vs.
Salt Forms: Dihydrochloride salts (e.g., 690261-96-2) generally exhibit higher solubility in polar solvents compared to monohydrochloride analogs (e.g., 1235440-58-0) .
Biological Relevance :
Biological Activity
4-(1H-Pyrazol-4-YL)piperidine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and antimicrobial fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 196.67 g/mol. The compound features a piperidine ring linked to a pyrazole moiety, which significantly influences its biological properties.
Biological Activity Overview
The biological activities of this compound have been studied extensively, revealing its potential as an anticancer and antimicrobial agent.
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of various cancer-related targets, including:
- Topoisomerase II
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
In vitro studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 8.79 ± 0.96 |
| HepG2 (Liver) | 12.00 ± 0.56 |
| A549 (Lung) | 10.50 ± 0.75 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
2. Antimicrobial Activity
The compound has also shown notable antimicrobial activity against various pathogens. Studies report that pyrazole derivatives can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values indicating potent activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.22 |
| Bacillus subtilis | 0.30 |
These results highlight the potential use of pyrazole derivatives in treating bacterial infections .
Case Studies and Research Findings
Several case studies have documented the biological activities of pyrazole-containing compounds:
- Anticancer Efficacy : In a study involving various cancer cell lines, compounds similar to this compound demonstrated significant antiproliferative effects, suggesting a viable approach for developing new cancer therapies .
- Antimicrobial Studies : In vitro testing revealed that specific derivatives exhibited strong antibacterial activity against resistant strains, indicating their potential as new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
